
Levocetirizine hydrochloride
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Overview
Description
Levocetirizine hydrochloride is the pharmacologically active R-enantiomer of cetirizine hydrochloride, a second-generation histamine H₁ receptor antagonist . It exhibits potent antihistaminic activity by stabilizing mast cell membranes, inhibiting histamine-mediated hypersensitivity, and suppressing eosinophil- and basophil-induced late-phase allergic responses . Clinically, it is used to treat allergic rhinitis, chronic urticaria, and other IgE-mediated disorders . Levocetirizine is distinguished by its rapid onset of action (within 1 hour), high bioavailability (>85%), and minimal sedation due to low blood-brain barrier penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .
Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .
Chemical Reactions Analysis
Metabolic Reactions
Levocetirizine undergoes limited hepatic metabolism (~14.2% of dose), primarily via oxidation and conjugation:
Major Metabolites
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M2 (Dihydrodiol) : Formed via dihydroxylation.
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M3 (N-Oxide) : Generated by piperazine ring oxidation.
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M1 (Glucuronide) : Conjugation of hydroxymethoxy derivative (M5) .
Metabolite | Pathway | Enzymes Involved |
---|---|---|
M2 | Dihydroxylation | CYP450 isoforms |
M3 | N-Oxidation | Flavin-containing monooxygenases |
M1 | Glucuronidation | UGT1A enzymes |
Note : 85.8% of levocetirizine is excreted unchanged in urine .
Hydrolysis and Stability
Levocetirizine hydrochloride exhibits pH-dependent stability:
Degradation Pathways
-
Acidic Hydrolysis :
-
Degrades to 4-chlorobenzhydrylpiperazine derivatives at pH < 3.
-
-
Alkaline Hydrolysis :
Condition | Degradation Product | Half-Life |
---|---|---|
pH 1.2 (gastric) | Stable (<5% degradation in 24h) | >48h |
pH 6.8 (intestinal) | Stable (<10% degradation in 24h) | >24h |
Stereospecific Interactions
The R-enantiomer configuration confers higher H₁-receptor affinity (Ki = 3 nM vs. 6 nM for racemic cetirizine) .
Excipient Compatibility
Levocetirizine dihydrochloride remains stable with common excipients:
Excipient | Compatibility | Observation |
---|---|---|
Lactose monohydrate | Compatible | No degradation after 6 months at 25°C |
Magnesium stearate | Compatible | <2% impurity formation |
Microcrystalline cellulose | Compatible | No pH shift |
Drug-Drug Interaction Potential
Levocetirizine shows minimal metabolic interactions:
Scientific Research Applications
Allergic Rhinitis
Levocetirizine is widely used to treat allergic rhinitis (hay fever). Clinical studies have demonstrated its effectiveness in reducing symptoms such as nasal congestion, sneezing, and itchy eyes. A notable study involving 294 patients with perennial allergic rhinitis showed that levocetirizine achieved an 86% improvement in total symptom scores within the first week of treatment compared to placebo .
Symptom | Levocetirizine Improvement | Placebo Improvement |
---|---|---|
Total Symptom Score | 86% | 47% |
Nasal Congestion | Significant improvement (P < 0.001) | Not significant |
Chronic Idiopathic Urticaria
Levocetirizine is also indicated for treating chronic idiopathic urticaria. It helps alleviate itching and reduces the number of hives. Studies have shown that it provides significant relief from pruritus and improves overall quality of life for patients suffering from this condition .
Safety and Side Effects
While levocetirizine is generally well-tolerated, there are potential side effects that clinicians should monitor. Common adverse effects include headache, fatigue, and dry throat . A rare case report highlighted levocetirizine-induced liver injury, emphasizing the need for vigilance regarding hepatotoxicity in susceptible individuals .
Case Study: Levocetirizine-Induced Liver Injury
A 48-year-old male developed jaundice and generalized pruritus after two months of levocetirizine therapy for prurigo nodularis. Laboratory tests indicated acute hepatitis with cholestasis, confirmed by liver biopsy showing portal inflammation. The patient recovered after discontinuation of the medication .
Emerging Research Applications
Recent studies have explored additional applications for levocetirizine beyond traditional allergy treatment:
Psychiatric Effects in Pediatric Patients
Post-marketing surveillance has reported instances of psychiatric side effects such as aggression and hyperactivity in children taking levocetirizine. This raises concerns about its use in pediatric populations, necessitating further research into its safety profile in younger patients .
Efficacy in Asthma Management
Some studies suggest that levocetirizine may play a role in managing asthma symptoms related to allergic triggers. Its antihistaminic properties could help mitigate airway inflammation associated with allergic reactions .
Mechanism of Action
Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:
- Potency: this compound is more potent than cetirizine.
- Sedation: this compound is less sedating compared to cetirizine .
- Onset of Action: this compound has a quicker onset of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Comparison
Levocetirizine vs. Cetirizine
Levocetirizine is the active enantiomer of the racemic cetirizine. Key differences include:
- Potency : Levocetirizine has twice the H₁ receptor affinity of cetirizine, enabling equivalent efficacy at half the dose (5 mg vs. 10 mg daily) .
- Pharmacokinetics :
Parameter | Levocetirizine | Cetirizine |
---|---|---|
Bioavailability | >85% | ~70% |
Tₘₐₓ (hours) | 0.75–1.3 | 1.0 |
Half-life (hours) | 6.9–8.3 | 6.7–10 |
Protein Binding | 91–92% | 93% |
Renal Excretion | 85% (unchanged) | 50% (unchanged) |
Levocetirizine achieves faster absorption and more predictable pharmacokinetics, attributed to its enantiomeric purity .
Levocetirizine vs. Fexofenadine
Fexofenadine, a second-generation antihistamine, differs in metabolism and duration:
- Duration of Action : Levocetirizine maintains efficacy for 24 hours post-dose, outperforming fexofenadine in sustained symptom relief (e.g., total nasal symptom score reduction) .
- Receptor Selectivity : Levocetirizine shows higher H₁ receptor specificity, whereas fexofenadine has broader off-target effects (e.g., P-glycoprotein inhibition) .
Clinical Efficacy
Allergic Rhinitis
- Levocetirizine reduces nasal congestion and itching more effectively than cetirizine at half the dose, with comparable safety .
- Compared to fexofenadine, levocetirizine demonstrates superior inhibition of histamine-induced wheal and flare reactions for up to 24 hours .
Chronic Urticaria
- Levocetirizine achieves 90% symptom relief in chronic urticaria patients, with faster onset (1 hour) than desloratadine (3 hours) .
Analytical and Formulation Compatibility
Levocetirizine is frequently combined with drugs like ambroxol, montelukast, and phenylephrine in multi-component formulations. Key analytical methods include:
These methods validate levocetirizine’s stability and compatibility in complex matrices .
Biological Activity
Levocetirizine hydrochloride is a second-generation antihistamine primarily used for the management of allergic conditions such as allergic rhinitis and chronic urticaria. As the R-enantiomer of cetirizine, it exhibits a high affinity for the histamine H1 receptor, leading to its effectiveness in alleviating allergy symptoms. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Levocetirizine functions as a selective antagonist of the peripheral H1 receptors. By binding to these receptors, it inhibits the actions of histamine, which is responsible for various allergic symptoms such as itching, swelling, and redness. The compound demonstrates competitive binding properties and has been shown to effectively block histamine-induced effects like smooth muscle contraction and increased vascular permeability .
Pharmacodynamics
- Receptor Binding : Levocetirizine exhibits a high affinity for human H1 receptors (Ki = 3.2 nmol/L), which is approximately double that of cetirizine (Ki = 6.3 nmol/L) .
- Occupancy : After administration, levocetirizine shows 90% receptor occupancy at 4 hours and 57% at 24 hours post-dose .
- Anti-inflammatory Effects : It has been demonstrated to inhibit eosinophil adhesion and modulate the expression of various inflammatory mediators, contributing to its anti-inflammatory properties .
Pharmacokinetics
Levocetirizine is characterized by its rapid absorption and high bioavailability:
- Absorption : Following a 5 mg oral dose, peak plasma concentrations are reached within approximately 0.75 hours (Tmax) with a maximum concentration (Cmax) around 0.27 µg/mL .
- Distribution : The volume of distribution is about 0.33 L/kg, with around 96% protein binding observed shortly after administration .
- Metabolism : Less than 14% of levocetirizine undergoes metabolism in humans, primarily through CYP3A4-mediated pathways .
Table: Pharmacokinetic Properties of Levocetirizine
Parameter | Value |
---|---|
Tmax | 0.75 hours |
Cmax | 0.27 µg/mL |
Volume of Distribution | 0.33 L/kg |
Protein Binding | ~96% |
Metabolism | <14% |
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of levocetirizine in treating allergic conditions:
- Allergic Rhinitis : In clinical trials, levocetirizine has shown significant improvement in nasal symptoms compared to placebo and other antihistamines .
- Chronic Urticaria : Studies indicate that levocetirizine effectively reduces itch severity and the number of wheals in chronic urticaria patients .
Case Study Insights
A case study involving patients with chronic rhinosinusitis demonstrated that those treated with levocetirizine experienced reduced symptoms compared to those receiving standard care. The study highlighted levocetirizine's role in improving quality of life by alleviating both nasal congestion and sleep disturbances associated with allergic conditions .
Safety Profile
Levocetirizine is generally well-tolerated with a low incidence of sedation compared to first-generation antihistamines. It does not significantly affect cognitive or psychomotor functions, making it suitable for use in populations requiring alertness . Adverse effects are typically mild and may include headache and dry mouth.
Summary Table: Safety Profile
Adverse Effect | Incidence |
---|---|
Headache | Low |
Dry Mouth | Low |
Sedation | Minimal |
Q & A
Basic Research Questions
Q. How can researchers develop a validated RP-HPLC method for simultaneous quantification of levocetirizine hydrochloride in combination with other drugs?
Methodological Answer:
- Use a C18 column (150 mm × 4.6 mm i.d.) with a mobile phase of acetonitrile:water (pH 6 adjusted with orthophosphoric acid) at a 60:40 ratio.
- Set the flow rate to 1.0 mL/min and detection wavelength to 257 nm. Retention times for levocetirizine dihydrochloride under these conditions are ~2.4 minutes.
- Validate specificity by preparing placebo solutions (excipients without active ingredients) and confirming no chromatographic interference .
- Establish linearity across 4–24 µg/mL and validate accuracy (recovery rates: 99.96–101.70%) and robustness by varying parameters like flow rate (±0.2 mL/min) and pH (±0.2) .
Q. What experimental design ensures specificity in HPLC analysis of this compound in multi-drug formulations?
Methodological Answer:
- Prepare a placebo matrix mimicking the tablet excipients (e.g., binders, fillers) and analyze it using the same chromatographic conditions as the active formulation.
- Confirm the absence of overlapping peaks at the retention time of this compound. For example, pseudoephedrine and ambroxol peaks should resolve distinctly (~2.4 vs. 4.8 minutes) .
Q. How do researchers optimize stability-indicating HPLC methods for this compound in syrup formulations?
Methodological Answer:
- Test forced degradation (acid/alkali hydrolysis, oxidation, thermal stress) to identify degradation products.
- Use a C18 column with a gradient mobile phase (e.g., methanol:phosphate buffer) and UV detection at 230 nm. Ensure baseline separation between levocetirizine and degradation peaks.
- Validate precision (RSD <2%) and accuracy (97–103%) across three concentration levels .
Advanced Research Questions
Q. What experimental models are used to investigate this compound’s effects on human dermal papilla cells (hDPCs)?
Methodological Answer:
- Culture hDPCs in Dulbecco’s Modified Eagle Medium (DMEM) with this compound concentrations ranging from 1–10,000 ng/mL for 48 hours.
- Assess cell proliferation via MTT assay and quantify mRNA/protein expression (e.g., COX-2, PTGDS, AKT/GSK3β) using qPCR and Western blotting.
- Low concentrations (e.g., 100 ng/mL) promote hDPC proliferation, while high concentrations (>1,000 ng/mL) inhibit growth due to altered prostaglandin signaling .
Q. How does this compound modulate the AKT/GSK3β signaling pathway in hDPCs?
Methodological Answer:
- Treat hDPCs with this compound (100 ng/mL) and extract proteins for Western blot analysis.
- Measure phosphorylated AKT (pAKT) and GSK3β (pGSK3β) levels. Levocetirizine upregulates pAKT and pGSK3β, activating pathways linked to cell survival and hair follicle regeneration.
- Concurrently, quantify prostaglandin D2 (PGD2) via ELISA, as levocetirizine suppresses PGD2 synthesis, reducing inhibitory effects on hair growth .
Q. What statistical approaches optimize bilayer sublingual tablet formulations containing this compound?
Methodological Answer:
- Use a face-centered central composite design to evaluate factors like disintegrant concentration (e.g., croscarmellose sodium) and camphor content.
- Optimize responses: disintegration time (<30 seconds) and dissolution efficiency. Validate the model using ANOVA and desirability functions .
Q. How do researchers validate the robustness of HPLC methods for this compound under variable laboratory conditions?
Methodological Answer:
- Deliberately alter chromatographic parameters: flow rate (±0.2 mL/min), pH (±0.2), and column temperature (±5°C).
- Monitor system suitability criteria: retention time variability (<2%), tailing factor (<2.0), and theoretical plates (>2,000).
- Recovery rates should remain within 98–102% under all conditions .
Q. What mechanistic insights link this compound to prostaglandin regulation in hDPCs?
Methodological Answer:
- Perform real-time PCR to quantify COX-2 and PTGDS mRNA levels. Levocetirizine (100 ng/mL) downregulates both enzymes, reducing PGD2 synthesis.
- Validate via ELISA: PGD2 and its receptor (PGD2R) levels decrease by 30–50% in treated hDPCs.
- Contrast with PGF2α, which increases, suggesting divergent prostaglandin pathway modulation .
Q. Notes
- Avoid abbreviations: Use full chemical names (e.g., "levocetirizine dihydrochloride" instead of "LEVO").
- Citations follow the format, corresponding to the provided evidence list.
- Excluded non-academic sources (e.g., Pharmaoffer) per the user’s instructions.
Properties
CAS No. |
823178-28-5 |
---|---|
Molecular Formula |
C21H26Cl2N2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
InChI Key |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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